N',N'-dibutyl-N-hydroxyguanidine

Description

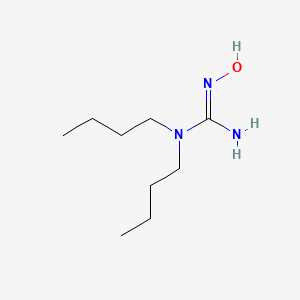

N',N'-Dibutyl-N-hydroxyguanidine is a guanidine derivative characterized by two butyl groups attached to the terminal nitrogen atoms and a hydroxyl group on the central nitrogen. Guanidines are strong organic bases due to their resonance-stabilized conjugate acid, making them valuable in catalysis, pharmaceuticals, and solvent extraction.

Properties

CAS No. |

29044-29-9 |

|---|---|

Molecular Formula |

C9H21N3O |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

1,1-dibutyl-2-hydroxyguanidine |

InChI |

InChI=1S/C9H21N3O/c1-3-5-7-12(8-6-4-2)9(10)11-13/h13H,3-8H2,1-2H3,(H2,10,11) |

InChI Key |

WEANSTPNMSNOIE-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCN(CCCC)/C(=N/O)/N |

Canonical SMILES |

CCCCN(CCCC)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dibutyl-N-hydroxyguanidine typically involves the reaction of dibutylamine with cyanamide, followed by hydroxylation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for N’,N’-dibutyl-N-hydroxyguanidine are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibutyl-N-hydroxyguanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’,N’-dibutyl-N-hydroxyguanidine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of nitric oxide synthase activity.

Mechanism of Action

The mechanism of action of N’,N’-dibutyl-N-hydroxyguanidine involves its interaction with molecular targets such as nitric oxide synthase. It acts as an inhibitor of this enzyme, thereby modulating the production of nitric oxide. This interaction is crucial for its potential therapeutic effects, particularly in conditions where nitric oxide levels need to be regulated .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Guanidine Derivatives

Substituent Effects on Physicochemical Properties

N,N'-Di-Boc-N"-Triflylguanidine ()

- Structure : Features tert-butoxycarbonyl (Boc) protecting groups and a triflyl (trifluoromethanesulfonyl) moiety.

- Properties : Melting point = 124°C; Boc groups enhance stability during synthetic procedures, while the triflyl group increases electrophilicity.

- Applications : Used as a precursor in peptide synthesis and protecting-group strategies .

N,N'-Dicyclohexyl-N''-Isotridecylguanidine ()

- Structure : Cyclohexyl and isotridecyl substituents impart extreme lipophilicity.

- Properties : High thermal stability (decomposition >200°C), suited for caustic environments.

- Applications : Solvent extraction processes for nuclear waste treatment due to resistance to degradation .

N''-Phenyl-N,N,N',N'-tetramethylguanidine ()

- Structure : Phenyl and methyl groups provide a mix of aromatic and aliphatic character.

- Applications: Catalysis in organic reactions, such as Knoevenagel condensations .

N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine ()

Key Comparative Insights

Lipophilicity :

- Butyl groups in N',N'-dibutyl-N-hydroxyguanidine likely offer intermediate lipophilicity compared to isotridecyl (high) and Boc (low due to ester groups). This balance may suit applications requiring both organic solubility and moderate polarity .

Hydrogen Bonding :

- The hydroxyl group distinguishes this compound from Boc-protected or fully alkylated analogs, enabling hydrogen bonding. This could enhance interactions in catalytic or biological systems .

Thermal and Chemical Stability :

- Boc and triflyl groups in improve stability during synthesis, whereas cyclohexyl/isotridecyl substituents () enhance thermal resistance. The butyl-hydroxy combination may limit stability in harsh conditions compared to these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.